2-Fluorooxirane 2-Fluorooxirane
Brand Name: Vulcanchem
CAS No.: 64515-39-5
VCID: VC19410420
InChI: InChI=1S/C2H3FO/c3-2-1-4-2/h2H,1H2
SMILES:
Molecular Formula: C2H3FO
Molecular Weight: 62.04 g/mol

2-Fluorooxirane

CAS No.: 64515-39-5

Cat. No.: VC19410420

Molecular Formula: C2H3FO

Molecular Weight: 62.04 g/mol

* For research use only. Not for human or veterinary use.

2-Fluorooxirane - 64515-39-5

Specification

CAS No. 64515-39-5
Molecular Formula C2H3FO
Molecular Weight 62.04 g/mol
IUPAC Name 2-fluorooxirane
Standard InChI InChI=1S/C2H3FO/c3-2-1-4-2/h2H,1H2
Standard InChI Key NRSWGNXBEVDTNI-UHFFFAOYSA-N
Canonical SMILES C1C(O1)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 2-fluorooxirane consists of an oxygen-containing epoxide ring (oxirane) with a fluorine atom attached to the second carbon (Figure 1). The IUPAC name, 2-fluorooxirane, reflects this substitution pattern . Key identifiers include:

PropertyValueSource
Molecular FormulaC₂H₃FO
Molecular Weight62.04 g/mol
InChI KeyNRSWGNXBEVDTNI-UHFFFAOYSA-N
SMILESC1C(O1)F

The fluorine atom’s electronegativity induces polarization in the C–F bond, influencing the compound’s reactivity, particularly in ring-opening reactions.

Synthesis and Chemical Reactivity

Synthetic Routes

2-Fluorooxirane is typically synthesized via epoxidation of fluoroolefins or fluorination of preformed epoxides. A notable method involves the reaction of fluoroethylene oxide precursors under controlled conditions, though detailed protocols are sparingly documented in public databases . Related compounds, such as 2-(4-fluorophenyl)oxirane (CAS 18511-62-1), are synthesized through epoxidation of substituted styrenes using peracids, suggesting analogous pathways for 2-fluorooxirane .

Ring-Opening Reactions

The strained oxirane ring undergoes regioselective ring-opening with nucleophiles. For example, primary amines attack the less substituted carbon, yielding fluorinated amino alcohols . This reactivity parallels that of non-fluorinated epoxides but with enhanced leaving-group ability due to fluorine’s inductive effect.

Applications in Industrial and Analytical Chemistry

Chiral Resolution Reagents

Recent Advances and Future Directions

Recent updates to PubChem (as of April 2025) highlight 2-fluorooxirane’s inclusion in PFAS research initiatives . Patent filings for fluorinated oxiranes as eco-friendly refrigerants (e.g., WO2012134860A1) underscore the demand for low-impact fluorochemicals . Future studies should prioritize kinetic analyses of ring-opening reactions and environmental fate assessments.

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